



# **Application Notes and Protocols: Measuring ACSS2 Inhibition by AD-8007**

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Compound of Interest		
Compound Name:	AD-8007	
Cat. No.:	B15568349	Get Quote

Audience: Researchers, scientists, and drug development professionals.

### Introduction

Acyl-CoA synthetase short-chain family member 2 (ACSS2) is a crucial enzyme in cellular metabolism, responsible for converting acetate into acetyl-CoA. This process is vital for lipid synthesis and histone acetylation, particularly in cancer cells, which often rely on acetate as a key nutrient source, especially under stressful conditions like hypoxia.[1] The upregulation of ACSS2 in various cancers makes it a compelling target for therapeutic intervention.[1] AD-8007 is a novel, brain-penetrant inhibitor of ACSS2 that has shown significant anti-cancer activity in preclinical models, particularly in the context of breast cancer brain metastasis.[2][3][4] These application notes provide detailed protocols for measuring the inhibition of ACSS2 by AD-8007, encompassing enzymatic and cell-based assays.

## **Data Presentation**

The following tables summarize the quantitative data regarding the inhibitory effects of AD-8007 on ACSS2.



Parameter	Value	Assay Type	Cell Line/System	Reference
IC50	0.89 μΜ	ACSS2 Enzymatic Inhibition (in vitro)	Recombinant Human ACSS2	[5]

Table 1: Biochemical Inhibition of ACSS2 by **AD-8007**. This table presents the half-maximal inhibitory concentration (IC50) of **AD-8007** against purified ACSS2 enzyme.

Assay	Metric	Effect of AD- 8007	Cell Line	Reference
Colony Formation	Reduction in colony number	Significant decrease in a dose-dependent manner.	MDA-MB-231BR	[2][3]
Lipid Storage	Reduction in lipid droplet content	Significant reduction observed.	MDA-MB-231BR	[2][3]
Cell Death	Increase in propidium iodide staining	Significant increase in cell death.	MDA-MB-231BR	[2]
Tumor Growth (in vivo)	Reduction in tumor burden	Significant reduction in tumor size in a mouse model.	MDA-MB-231BR	[2][6]

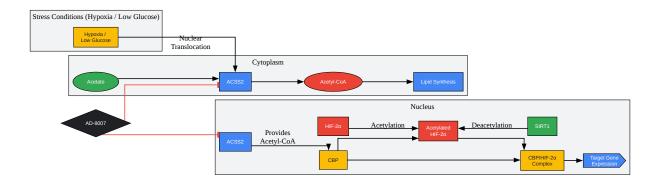
Table 2: Cellular and In Vivo Effects of **AD-8007**. This table summarizes the observed effects of **AD-8007** on various cellular processes and in an in vivo model of breast cancer brain metastasis.

## **Signaling Pathways and Experimental Workflows**



#### **ACSS2 Signaling Pathways**

ACSS2 plays a critical role in several signaling pathways that are crucial for cancer cell survival and proliferation.

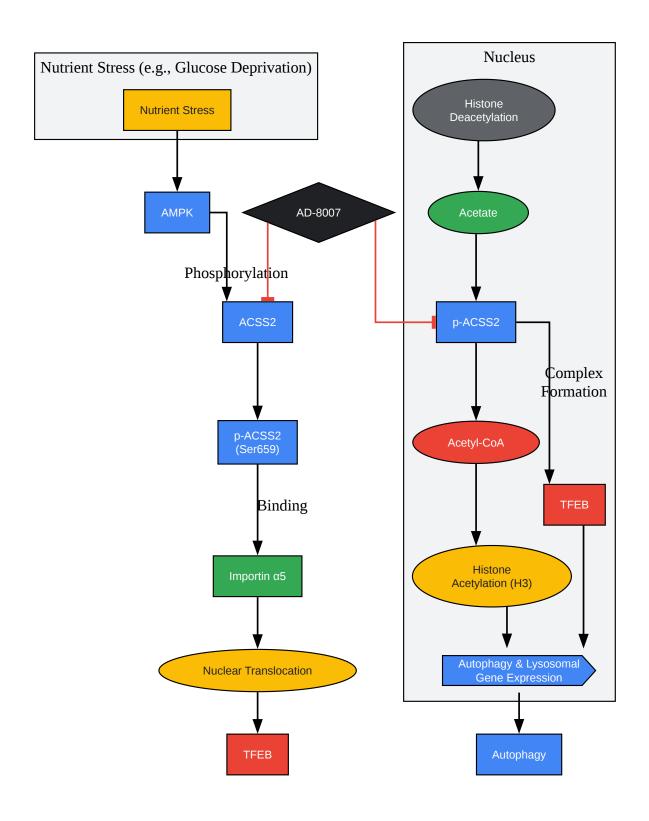


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Caption: ACSS2 in the HIF-2α Signaling Pathway.

Under hypoxic conditions, ACSS2 translocates to the nucleus where it provides acetyl-CoA for the acetylation of HIF-2 $\alpha$  by the coactivator CBP.[7][8][9][10] This acetylation is crucial for the formation of a stable CBP/HIF-2 $\alpha$  complex, leading to the transcription of target genes that promote cancer cell survival.[7][8][9][10] **AD-8007** inhibits both cytoplasmic and nuclear ACSS2, thereby disrupting this pro-survival signaling.





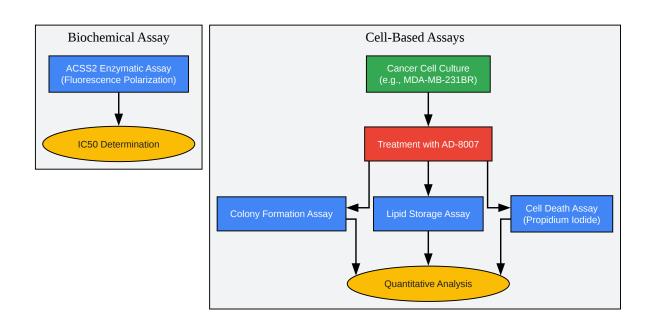
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Caption: ACSS2 in the AMPK/Autophagy Pathway.



Under nutrient stress, AMP-activated protein kinase (AMPK) phosphorylates ACSS2, leading to its nuclear translocation.[7][11][12][13] In the nucleus, ACSS2, in complex with transcription factor EB (TFEB), utilizes acetate from histone deacetylation to locally produce acetyl-CoA.[7] [11][12][13] This acetyl-CoA is then used for histone H3 acetylation, promoting the expression of autophagy and lysosomal genes, which supports cell survival.[7][11][12][13] AD-8007 inhibits ACSS2, thereby suppressing this survival mechanism.

#### **Experimental Workflow**



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## Methodological & Application





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